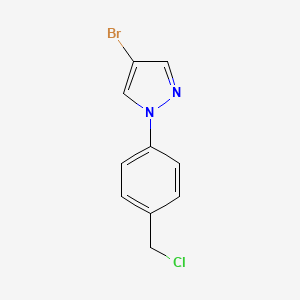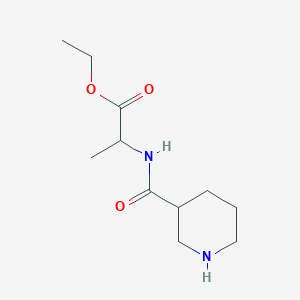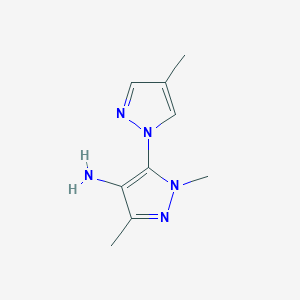
(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are used in a wide range of applications, including as building blocks in synthetic chemistry and as active moieties in medicinal chemistry .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the azide-alkyne Huisgen cycloaddition, also known as "click chemistry" . Another method involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .
Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions with electrophiles at the nitrogen atoms of the triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure. Generally, they are stable compounds that are resistant to reduction and oxidation . They are also typically soluble in common organic solvents .
Aplicaciones Científicas De Investigación
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Compounds like (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol can be used to create analogs of existing drugs or to develop new therapeutic agents . Its stability and hydrogen bonding ability make it a valuable scaffold in medicinal chemistry.
Organic Synthesis
In organic chemistry, triazoles serve as versatile intermediates. They can participate in various chemical reactions, forming complex molecules with potential applications in different fields. The isopropyl group in the compound may influence its reactivity, opening up new pathways for synthetic chemists .
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties. For instance, they can improve the thermal stability of polymers or confer novel characteristics like self-healing or responsiveness to stimuli. The isopropyl moiety could potentially be used to modify the solubility or compatibility of the polymer with other materials .
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for constructing supramolecular structures. These structures have applications in areas such as molecular recognition, sensor design, and the development of novel materials .
Bioconjugation
Triazoles are often used in bioconjugation techniques due to their ability to form stable linkages under mild conditions. This compound could be used to attach biomolecules to surfaces or to each other, which is crucial in the development of biosensors and diagnostic tools .
Fluorescent Imaging
The triazole ring can be part of fluorescent probes used in imaging techniques. These probes can help visualize biological processes in real-time, providing valuable insights into cellular functions and the progression of diseases .
Mecanismo De Acción
Target of Action
Triazole derivatives have been found to interact with a variety of biological targets, including enzymes like carbonic anhydrase-ii .
Mode of Action
It’s worth noting that triazole rings in general are known to bind to the active sites of enzymes, potentially inhibiting their function .
Biochemical Pathways
Triazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the presence of a triazole ring can improve the pharmacokinetic properties of compounds .
Result of Action
Given the broad biological activity of triazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUSXTIUSAVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



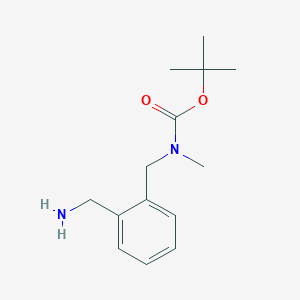
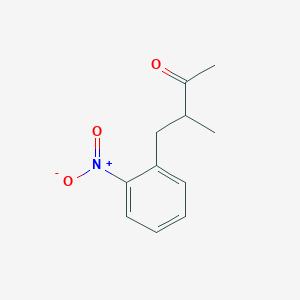

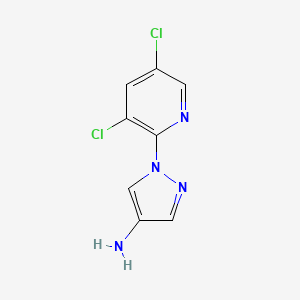
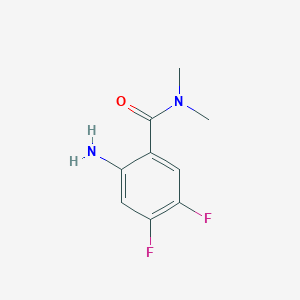
![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)


